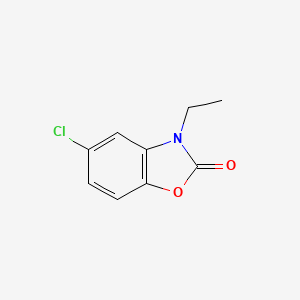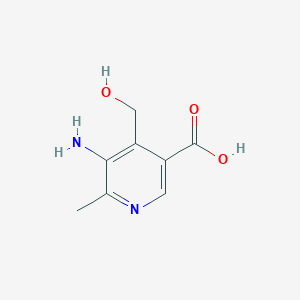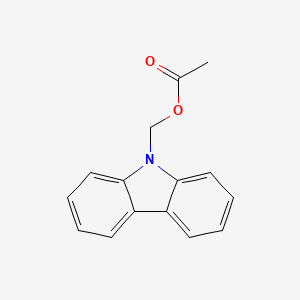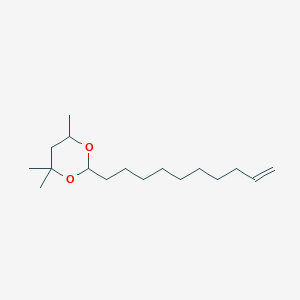![molecular formula C11H15AsO4 B14726598 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid CAS No. 5425-28-5](/img/structure/B14726598.png)
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid is an organoarsenic compound with the molecular formula C11H15AsO4. This compound is characterized by the presence of an arsenic atom bonded to a phenyl ring, which is further connected to a pentanoic acid chain. The compound has a molecular weight of 286.156 g/mol and a boiling point of 495.7°C at 760 mmHg .
Méthodes De Préparation
The synthesis of 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid typically involves the reaction of 4-bromo-phenylpentanoic acid with arsenic trioxide in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic acid derivatives.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Mécanisme D'action
The mechanism of action of 5-[4-(Dihydroxyarsanyl)phenyl]pentanoic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells. The molecular targets
Propriétés
Numéro CAS |
5425-28-5 |
|---|---|
Formule moléculaire |
C11H15AsO4 |
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
5-(4-dihydroxyarsanylphenyl)pentanoic acid |
InChI |
InChI=1S/C11H15AsO4/c13-11(14)4-2-1-3-9-5-7-10(8-6-9)12(15)16/h5-8,15-16H,1-4H2,(H,13,14) |
Clé InChI |
OXINJJLMUDESAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCC(=O)O)[As](O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14726537.png)
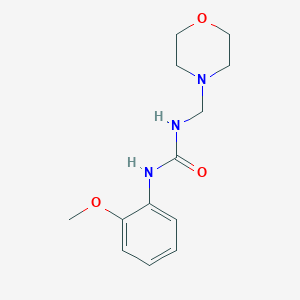
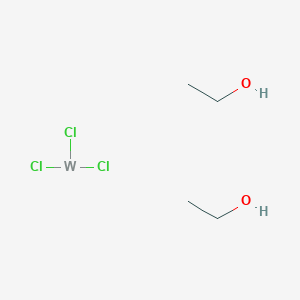

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)
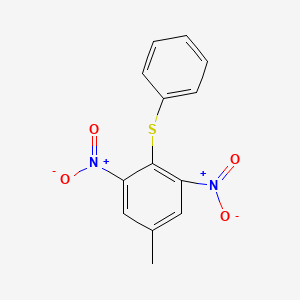

![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
